

A Technical Guide to the Synthesis and Characterization of Lansoprazole Metabolites

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of the major metabolites of Lansoprazole, a widely used proton pump inhibitor. This document details the metabolic pathways, experimental protocols for chemical synthesis, and analytical characterization techniques pertinent to Lansoprazole sulfone and 5-hydroxy Lansoprazole, the primary metabolic products, as well as the common synthetic precursor, Lansoprazole sulfide.

Introduction to Lansoprazole Metabolism

Lansoprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system. The two major metabolites formed are 5-hydroxy Lansoprazole and Lansoprazole sulfone.[1][2] The formation of these metabolites is primarily catalyzed by two key enzymes: CYP2C19 is the principal enzyme responsible for the hydroxylation of Lansoprazole to 5-hydroxy Lansoprazole, while CYP3A4 is the main catalyst for the oxidation of Lansoprazole to Lansoprazole sulfone.[1][3][4] The R-enantiomer of Lansoprazole preferentially undergoes metabolism to the sulfone form via CYP3A4, whereas the S-enantiomer is more inclined towards the hydroxylation pathway mediated by CYP2C19.[1] It is noteworthy that CYP2C19 is also capable of further metabolizing Lansoprazole sulfone to 5-hydroxy Lansoprazole.[1]

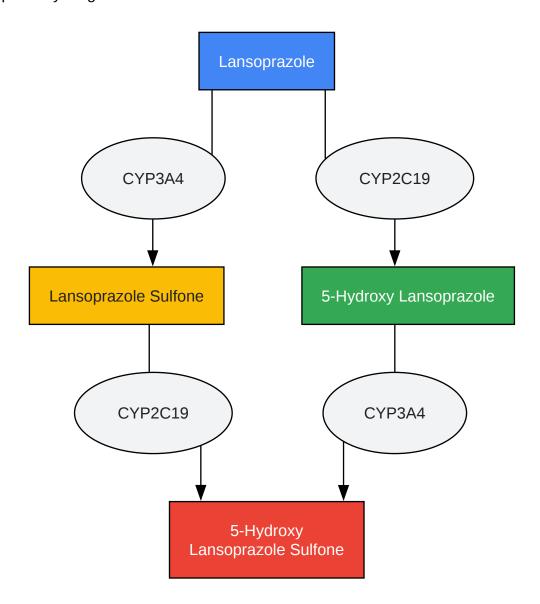
The metabolic conversion of Lansoprazole is a critical aspect of its pharmacokinetic and pharmacodynamic profile, influencing its efficacy and potential for drug-drug interactions.



Understanding the synthesis and properties of these metabolites is therefore essential for drug development and clinical pharmacology studies.

Metabolic Pathway of Lansoprazole

The metabolic transformation of Lansoprazole into its primary metabolites is depicted in the signaling pathway diagram below.



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Caption: Metabolic pathway of Lansoprazole.

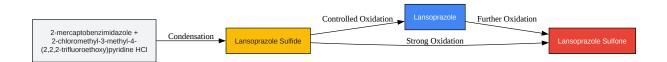


Synthesis of Lansoprazole Metabolites and Intermediates

The following sections provide detailed synthetic workflows and experimental protocols for Lansoprazole sulfide (a key intermediate), Lansoprazole sulfone, and 5-hydroxy Lansoprazole.

Synthetic Workflow Overview

The general synthetic approach involves the initial synthesis of Lansoprazole sulfide, which can then be selectively oxidized to either Lansoprazole (the parent drug) or further to Lansoprazole sulfone.



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Caption: General synthetic workflow for Lansoprazole and its metabolites.

Experimental Protocols

Lansoprazole sulfide is a crucial intermediate in the synthesis of Lansoprazole and its sulfone metabolite.

- Reaction: Condensation of 2-mercaptobenzimidazole with 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride.
- Protocol:
 - In a suitable reaction vessel, dissolve 2-mercaptobenzimidazole (1.0 eq) and potassium hydroxide (2.2 eq) in deionized water. Stir at room temperature until all solids are dissolved.[5]



- Prepare a separate solution of 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine
 hydrochloride (1.0 eq) in deionized water.[5]
- Add the pyridine solution dropwise to the benzimidazole solution at room temperature over a period of 1-2 hours.[5]
- After the addition is complete, continue stirring the reaction mixture at a controlled temperature (e.g., 10°C) for approximately 4 hours.[5]
- Collect the precipitated solid by vacuum filtration.
- Wash the solid with deionized water until the filtrate is neutral.
- Dry the product under reduced pressure at 45°C to a constant weight to yield Lansoprazole sulfide as an off-white solid.[6]

Lansoprazole sulfone is produced by the oxidation of either Lansoprazole sulfide or Lansoprazole.

- Reaction: Oxidation of Lansoprazole sulfide.
- Protocol:
 - Suspend Lansoprazole sulfide (1.0 eq) in a suitable solvent such as chloroform.[7]
 - Cool the suspension to a low temperature, typically between -10°C and 0°C.
 - Dissolve an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (approx.
 2.2 eq), in the same solvent.
 - Add the m-CPBA solution dropwise to the cooled Lansoprazole sulfide suspension over several hours, maintaining the low temperature.
 - After the addition is complete, allow the reaction to proceed for an additional 1-2 hours at the same temperature.
 - Quench the reaction by adding an aqueous solution of sodium bicarbonate.



- Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain Lansoprazole sulfone as a white crystalline solid.[8]

The synthesis of 5-hydroxy Lansoprazole is more complex and typically involves a multi-step process starting from a substituted benzimidazole.

- Reaction: Multi-step synthesis followed by oxidation.
- Protocol Overview: A general approach involves the synthesis of a 5-hydroxy-2-mercaptobenzimidazole intermediate. This intermediate is then condensed with 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride, similar to the Lansoprazole sulfide synthesis. The resulting hydroxylated sulfide is then carefully oxidized to the corresponding sulfoxide (5-hydroxy Lansoprazole). Due to the sensitive nature of the hydroxyl group, protecting group strategies may be employed during the synthesis.

Characterization of Metabolites

A combination of spectroscopic and chromatographic techniques is employed to confirm the identity, purity, and structure of the synthesized metabolites.

Physical and Spectroscopic Data

The following tables summarize the key physical and spectroscopic data for Lansoprazole and its metabolites.

Table 1: Physical Properties



Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Appearance
Lansoprazole	C16H14F3N3O2S	369.36	178-182 (dec)[2]	White to brownish-white crystalline powder[2]
Lansoprazole Sulfide	C16H14F3N3OS	353.36	142-144[9]	Off-white to beige solid[10]
Lansoprazole Sulfone	C16H14F3N3O3S	385.36	207 (dec)[11][12]	White solid[12]
5-Hydroxy Lansoprazole	C16H14F3N3O3S	385.36	>155 (dec)[13]	Data not available

Table 2: 1H NMR Spectral Data (DMSO-d₆, δ ppm)

Compound	-CH₃	-OCH₂CF₃	-CH₂S-	Aromatic-H	Pyridine-H
Lansoprazole	2.19[14]	4.6-5.1[14]	4.6-5.1[14]	7.0-7.8[14]	8.1-8.4[14]
Lansoprazole Sulfone	~2.2	~4.8	~4.9	~7.3-7.8	~8.3
Lansoprazole Sulfide	Data not available	Data not available	Data not available	Data not available	Data not available
5-Hydroxy Lansoprazole	Data not available				

Table 3: ¹³C NMR Spectral Data (DMSO-d₆, δ ppm)



Compound	-СН₃	-OCH2CF₃	-CH₂S-	Aromatic/Pyrid ine Carbons
Lansoprazole	10.43[14]	60.0[14]	Not specified	107.0, 116.1, 123.1, 148.0, 150.9, 161.3[14] [15]
Lansoprazole	Data not	Data not	Data not	Data not
Sulfone	available	available	available	available
Lansoprazole	Data not	Data not	Data not	Data not
Sulfide	available	available	available	available
5-Hydroxy	Data not	Data not	Data not	Data not
Lansoprazole	available	available	available	available

Table 4: Mass Spectrometry Data (m/z)

Compound	Ionization Mode	[M+H]+	Key Fragment lons
Lansoprazole	ESI+	370.0836	164[16]
Lansoprazole Sulfide	ESI+	354.03	Data not available
Lansoprazole Sulfone	ESI+	386.0781	135.0553, 252.0301
5-Hydroxy Lansoprazole	ESI+	386.0785	Data not available

Analytical Chromatography Protocol (HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of synthesized metabolites and for their quantification in biological matrices.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size).[17]
- Mobile Phase: A mixture of methanol and water (e.g., 80:20 v/v).[17]



Flow Rate: 0.8 mL/min.[17]

Detection: UV detection at 285 nm.[17]

Procedure:

- Prepare standard solutions of the Lansoprazole metabolites in a suitable diluent (e.g., the mobile phase).
- Inject a fixed volume (e.g., 20 μL) of the sample onto the HPLC system.
- Record the chromatogram and determine the retention time for each compound.
- Purity is assessed by the peak area percentage of the main component.

Conclusion

This technical guide has outlined the primary metabolic pathways of Lansoprazole and provided detailed information on the synthesis and characterization of its major metabolites, Lansoprazole sulfone and 5-hydroxy Lansoprazole, along with the key synthetic intermediate, Lansoprazole sulfide. The experimental protocols and characterization data presented herein serve as a valuable resource for researchers in drug development and metabolism, facilitating a deeper understanding of the properties and behavior of these important compounds. The provided methodologies can be adapted for the preparation of analytical standards and for use in further pharmacological and toxicological investigations.

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